{[2-Oxooxolan-3-ylidene]amino}thiourea
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7N3O2S |
|---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
[(Z)-(2-oxooxolan-3-ylidene)amino]thiourea |
InChI |
InChI=1S/C5H7N3O2S/c6-5(11)8-7-3-1-2-10-4(3)9/h1-2H2,(H3,6,8,11)/b7-3- |
InChI Key |
BTMJOWBDJMQSCL-CLTKARDFSA-N |
Isomeric SMILES |
C\1COC(=O)/C1=N\NC(=S)N |
Canonical SMILES |
C1COC(=O)C1=NNC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Oxooxolan 3 Ylidene Amino Thiourea
Established Synthetic Pathways for {[2-Oxooxolan-3-ylidene]amino}thiourea
The synthesis of this compound is predicated on the availability of its key precursor, 3-amino-dihydrofuran-2(3H)-one, which is commercially accessible, often as its hydrochloride salt. The primary synthetic approach involves the introduction of the thiourea (B124793) functional group onto the primary amine of this lactone precursor.
A well-established and direct method for this transformation is the reaction of 3-amino-dihydrofuran-2(3H)-one with ammonium thiocyanate in the presence of an acid catalyst, such as glacial acetic acid. This reaction is typically performed at elevated temperatures and results in the formation of the target thiourea derivative. This method is advantageous due to the ready availability and low cost of the reagents. An alternative, though less direct for this specific target, involves the reaction of the amine with carbon disulfide, which generates an isothiocyanate intermediate in situ.
Mechanistic Studies of Primary Synthetic Routes
The mechanism of thiourea formation from a primary amine and ammonium thiocyanate in an acidic medium is believed to proceed through the formation of thiocyanic acid (HSCN). The primary amine, in this case, 3-amino-dihydrofuran-2(3H)-one, acts as a nucleophile, attacking the electrophilic carbon atom of thiocyanic acid. This is followed by a proton transfer to yield the final thiourea product.
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving thiourea derivatives, including their formation and subsequent transformations like oxidative cyclization researchgate.net. These studies help in understanding the electronic effects of substituents and the energetics of the reaction pathway, confirming the nucleophilic addition of the amine to the thiocarbonyl group as the key step.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of solvent, reaction temperature, reaction time, and the molar ratio of reactants. For the synthesis of thiourea derivatives, a range of solvents from polar aprotic (like dichloromethane) to polar protic (like ethanol) have been employed, often under reflux conditions analis.com.my. The selection of the optimal solvent depends on the solubility of the reactants and the desired reaction temperature.
The following interactive table summarizes typical parameters that are optimized for the synthesis of thiourea derivatives from amines and isothiocyanate precursors, which can be applied to the synthesis of the target compound.
Table 1: Optimization of Reaction Conditions for Thiourea Synthesis
| Parameter | Variation | Expected Outcome on Yield | Rationale |
|---|---|---|---|
| Solvent | Dichloromethane, Ethanol, Acetonitrile (B52724), Water | Variable | Affects solubility of reactants and reaction temperature. Aqueous media can be effective for certain methods. organic-chemistry.org |
| Temperature | Room Temperature to Reflux | Increase | Higher temperatures generally increase reaction rates, but can also lead to side products. |
| Catalyst | Acidic (e.g., HCl, Acetic Acid), Basic (e.g., Triethylamine) | Increase | Catalysts can facilitate the formation of the reactive isothiocyanate intermediate or activate the nucleophile. |
| Reactant Ratio | Equimolar vs. Excess of one reactant | Variable | Using an excess of the amine can drive the reaction to completion but may complicate purification. |
| Reaction Time | 1-24 hours | Increase up to a point | Sufficient time is needed for the reaction to go to completion; however, prolonged times can lead to decomposition. |
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods for thiourea derivatives. These "green" approaches aim to reduce or eliminate the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency.
One of the most prominent green strategies is the use of water as a reaction solvent. organic-chemistry.orggoogle.comresearchgate.netorganic-chemistry.org The synthesis of N,N'-disubstituted thioureas from primary amines and carbon disulfide has been successfully demonstrated in water, sometimes utilizing solar energy to drive the reaction. researchgate.net Catalyst-free methods in aqueous media have also been reported, offering a simple and environmentally friendly alternative. scilit.com
Another significant green methodology is mechanochemical synthesis, which involves conducting reactions in the solid state by ball milling, often without the need for any solvent. nih.gov This technique is highly efficient, reduces waste, and can sometimes lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. These green methodologies could be readily adapted for the synthesis of this compound.
Derivatization Strategies for this compound Analogues
The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. Derivatization can be targeted at either the thiourea moiety or the oxolane ring.
Functional Group Modifications of the Thiourea Moiety
The thiourea functional group is rich in reactivity, providing numerous avenues for derivatization. The nitrogen atoms can be alkylated or acylated using appropriate electrophiles in the presence of a base. Furthermore, the thiourea moiety can serve as a versatile building block for the synthesis of various heterocyclic systems. For instance, reaction with α-haloketones can lead to the formation of 2-aminothiazole derivatives, while condensation with dialkyl acetylenedicarboxylates can yield thiazolidinones. researchgate.netnih.gov
The following interactive table outlines some of the common derivatization strategies for the thiourea moiety.
Table 2: Derivatization Strategies for the Thiourea Moiety
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, Base | N-Substituted thiourea |
| N-Acylation | Acyl chloride, Base | N-Acylthiourea |
| Cyclization | α-Haloketone | 2-Aminothiazole derivative |
| Cyclization | Dialkyl acetylenedicarboxylate | Thiazolidinone derivative nih.gov |
| Oxidative Cyclization | Bromine, Iodine | Benzothiazole derivative (if an ortho-substituted aryl group is present) researchgate.net |
| Conversion to Urea (B33335) | Oxidizing agent (e.g., H₂O₂) | Urea analogue |
Structural Elaboration via the Oxolane Ring
The oxolane ring of this compound also presents opportunities for structural modification. The lactone functionality is susceptible to ring-opening reactions under both acidic and basic conditions. For instance, aminolysis or hydrolysis would lead to the formation of acyclic derivatives with amide and carboxylic acid functionalities, respectively. dtic.milvot.plresearchgate.net The catalytic aminolysis of N-acyl homoserine lactones, which share the same γ-butyrolactone core, has been demonstrated using thiourea-based organocatalysts. dtic.mil
Furthermore, the carbonyl group of the lactone can be selectively reduced to a hydroxyl group, yielding the corresponding lactol, or further to a diol. While direct functionalization of the C-H bonds on the saturated oxolane ring is challenging, strategies involving the synthesis of substituted γ-butyrolactone precursors could be employed to introduce diversity at other positions of the ring prior to the formation of the thiourea. google.commdpi.comresearchgate.netorganic-chemistry.org
Synthesis of Metal Complexes as Derivatives
Thiosemicarbazones, including this compound, are versatile ligands in coordination chemistry due to the presence of multiple donor atoms (nitrogen and sulfur). nih.govresearchgate.net This allows them to form stable complexes with a wide range of transition metals. The synthesis of these metal complexes typically involves the reaction of the thiosemicarbazone ligand with a suitable metal salt in an appropriate solvent.
The coordination behavior of thiosemicarbazones is influenced by the nature of the metal ion, the reaction conditions, and the substituents on the thiosemicarbazone backbone. nih.govresearchgate.net In the case of this compound, the lactone oxygen atom could also potentially participate in coordination, leading to different possible coordination modes. Thiosemicarbazones can coordinate to metal ions as neutral molecules or as deprotonated ligands. giqimo.com They commonly act as bidentate ligands, coordinating through the sulfur atom and the imine nitrogen atom to form a five-membered chelate ring. nih.govmdpi.com However, other coordination modes, such as monodentate coordination through the sulfur atom, are also possible. giqimo.com
The synthesis of metal complexes of a closely related compound, 2-acetyl-gamma-butyrolactone thiosemicarbazone, has been reported. In this study, cobalt, nickel, copper, and zinc complexes were synthesized. The thiosemicarbazone ligand was found to act as a bidentate N,S chelate in most of the complexes.
A general procedure for the synthesis of metal complexes of this compound would involve dissolving the ligand in a suitable solvent, such as ethanol or methanol, and adding a solution of the metal salt (e.g., chlorides, acetates, or nitrates) in the same or a different solvent. mdpi.comnih.gov The reaction mixture is then typically stirred at room temperature or heated under reflux for a specific period. mdpi.comnih.gov The resulting metal complex often precipitates from the solution and can be isolated by filtration, washed, and dried.
The characterization of the synthesized metal complexes is crucial to determine their structure and coordination geometry. This is typically achieved using a combination of spectroscopic techniques, including:
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=S, C=N, and N-H bonds upon complexation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the structure of diamagnetic complexes in solution.
Electronic Spectroscopy (UV-Vis): To investigate the electronic transitions within the complex and to get information about the coordination geometry.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.
X-ray Crystallography: To obtain the precise three-dimensional structure of the complex in the solid state.
The table below summarizes the general synthetic conditions and expected coordination modes for metal complexes of this compound with some common transition metals.
| Metal Ion | Precursor Salt | Solvent | Reaction Conditions | Expected Coordination Mode |
| Cu(II) | CuCl₂, Cu(OAc)₂ | Ethanol, Methanol | Room temperature or reflux | Bidentate (N,S), potentially tridentate (N,S,O) |
| Ni(II) | NiCl₂, Ni(OAc)₂ | Ethanol, Methanol | Reflux | Bidentate (N,S), potentially tridentate (N,S,O) |
| Co(II) | CoCl₂, Co(OAc)₂ | Ethanol, Methanol | Reflux | Bidentate (N,S), potentially tridentate (N,S,O) |
| Zn(II) | ZnCl₂, Zn(OAc)₂ | Ethanol, Methanol | Room temperature or reflux | Bidentate (N,S), potentially tridentate (N,S,O) |
Exploration of Novel Synthetic Routes and Precursors
The conventional synthesis of thiosemicarbazones involves the condensation reaction between a carbonyl compound and a thiosemicarbazide (B42300). researchgate.netchemmethod.com In the case of this compound, the precursor would be a 3-functionalized-2-oxooxolane derivative and thiosemicarbazide. However, the exploration of novel synthetic routes and precursors is an active area of research to improve efficiency, yield, and to access a wider range of derivatives.
Novel Synthetic Routes:
Microwave-Assisted Synthesis: This method has been shown to be more efficient than conventional heating in terms of reaction time and yield for the synthesis of some thiosemicarbazones. mdpi.com Microwave irradiation can accelerate the condensation reaction, leading to a cleaner product in a shorter time.
Ultrasound-Assisted Synthesis: Similar to microwave irradiation, ultrasound can be used to promote the synthesis of thiosemicarbazones, often leading to higher yields and shorter reaction times.
Ball-Milling (Solid-State Synthesis): This eco-friendly technique involves the reaction of solid reactants in a ball mill, often without the need for a solvent. nih.gov This method has been successfully applied to the quantitative synthesis of some thiosemicarbazones. nih.gov
One-Pot Multi-Component Reactions: These reactions involve the combination of three or more reactants in a single step to form the final product, which can be an efficient way to synthesize complex molecules. One-pot syntheses of thiazoles from thiosemicarbazides have been reported.
Exploration of Novel Precursors:
The traditional precursor for the synthesis of this compound is a ketone or aldehyde at the 3-position of the 2-oxooxolane ring. The exploration of alternative precursors could open up new synthetic possibilities.
Synthesis from other Functional Groups: Instead of a carbonyl group, other functional groups at the 3-position of the lactone could potentially be converted to the desired thiosemicarbazone. For example, a halide or a tosylate could be displaced by a suitable nucleophile to generate an intermediate that can then be converted to the thiosemicarbazone.
Synthesis from Thiosemicarbazide Derivatives: The synthesis of various thiosemicarbazide derivatives is well-documented. researchgate.net Using a functionalized thiosemicarbazide as a precursor could allow for the introduction of different substituents on the thiourea moiety, leading to a library of this compound derivatives with diverse properties. The synthesis of thiosemicarbazides can be achieved through the reaction of hydrazines with isothiocyanates. researchgate.net
Use of Isothiocyanates: Isothiocyanates are key intermediates in the synthesis of thioureas and thiosemicarbazides. researchgate.net Novel synthetic routes could involve the in-situ generation of an isothiocyanate from the lactone precursor, followed by reaction with hydrazine (B178648) to form the thiosemicarbazone.
The following table provides a comparative overview of conventional and novel synthetic methodologies for thiosemicarbazones.
| Method | Description | Advantages | Disadvantages |
| Conventional Heating | Reaction of a carbonyl compound with thiosemicarbazide in a solvent with heating. | Well-established, simple setup. | Long reaction times, often requires purification. |
| Microwave-Assisted | Use of microwave irradiation to accelerate the reaction. mdpi.com | Shorter reaction times, higher yields, cleaner reactions. mdpi.com | Requires specialized equipment. |
| Ultrasound-Assisted | Use of ultrasonic waves to promote the reaction. | Shorter reaction times, improved yields. | May not be suitable for all substrates. |
| Ball-Milling | Solid-state reaction of reactants in a ball mill. nih.gov | Environmentally friendly (solvent-free), high yields. nih.gov | Not suitable for all reactants, can be difficult to monitor. |
| One-Pot Reactions | Combination of multiple reaction steps in a single pot. | Increased efficiency, reduced waste. | Can be difficult to optimize, potential for side reactions. |
Reaction Mechanisms of this compound in Organic Transformations
The this compound molecule possesses several reactive sites, making it a versatile substrate for various organic transformations. The key reactive centers include the nucleophilic sulfur atom, the imine (C=N) bond which can undergo addition reactions, and the N-H protons which can be deprotonated to generate a more nucleophilic species.
Cyclization Reactions:
One of the most important reactions of thiosemicarbazones is their cyclization to form various heterocyclic compounds, such as thiadiazoles, triazoles, and thiazoles. giqimo.comunipa.itnih.govacs.org These reactions are often promoted by acids, bases, or oxidizing agents.
Oxidative Cyclization to 1,3,4-Thiadiazoles: In the presence of oxidizing agents like iron(III) chloride or copper(II) salts, thiosemicarbazones can undergo oxidative cyclization to form 2-imino-1,3,4-thiadiazoles. unipa.it Mechanistic studies suggest that the reaction can be initiated by the coordination of the metal ion to the imine nitrogen, followed by nucleophilic attack of the sulfur atom on the imine carbon. unipa.it
Conversion to 1,3,4-Oxadiazoles: In some cases, copper-mediated oxidative cyclization of thiosemicarbazones can lead to the formation of 1,3,4-oxadiazole derivatives through a desulfurization process. acs.org
Cyclization to Thiazoles: Thiosemicarbazones can react with α-haloketones or other bifunctional electrophiles to form thiazole derivatives. researchgate.net The reaction likely proceeds through the initial S-alkylation of the thiosemicarbazone followed by intramolecular cyclization.
Reactions with Electrophiles and Nucleophiles:
The thiosemicarbazone moiety can react with both electrophiles and nucleophiles.
Reactions with Electrophiles: The sulfur atom of the thiourea group is a soft nucleophile and can react with soft electrophiles. For example, S-alkylation can occur with alkyl halides. The nitrogen atoms can also act as nucleophiles, although they are generally less reactive than the sulfur atom.
Reactions with Nucleophiles: The imine carbon atom is electrophilic and can be attacked by nucleophiles. This can lead to addition reactions across the C=N double bond.
Tautomerism:
Thiosemicarbazones can exist in tautomeric forms, the thione and thiol forms. giqimo.com The position of the equilibrium depends on the solvent and the substituents on the molecule. The thiol form is more nucleophilic at the sulfur atom and can be important in certain reactions.
Theoretical Studies:
Computational methods, such as Density Functional Theory (DFT), have been used to study the electronic structure and reactivity of thiosemicarbazones. nih.gov These studies can provide insights into the reaction mechanisms, including the identification of transition states and the calculation of activation energies. Theoretical studies can help to rationalize the observed reactivity and to predict the outcome of new reactions.
The following table summarizes some of the key organic transformations of thiosemicarbazones and the likely mechanistic pathways.
| Transformation | Reagents/Conditions | Key Mechanistic Steps | Product Type |
| Oxidative Cyclization | Oxidizing agents (e.g., FeCl₃, CuCl₂) | Coordination of metal to imine nitrogen, nucleophilic attack of sulfur, oxidation. unipa.it | 1,3,4-Thiadiazoles |
| Cyclization with α-Haloketones | α-Haloketones, base | S-alkylation, intramolecular cyclization. researchgate.net | Thiazoles |
| Desulfurization/Cyclization | Copper(II) salts, oxidizing agent | Coordination, oxidation, desulfurization, cyclization. acs.org | 1,3,4-Oxadiazoles |
| Alkylation | Alkyl halides | Nucleophilic attack of sulfur on the alkyl halide. | S-alkylated thiosemicarbazones |
| Addition to C=N bond | Nucleophiles | Nucleophilic attack on the imine carbon. | Addition products |
Despite a comprehensive search for scientific literature, specific experimental data regarding the advanced structural elucidation and supramolecular chemistry of This compound is not available in the public domain. Detailed single-crystal X-ray crystallographic analysis, which would provide precise molecular conformation, geometric parameters, and insights into intermolecular interactions, has not been reported for this specific compound. Similarly, advanced spectroscopic characterization data, including specific Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) or Raman vibrational frequencies, are not documented in accessible scientific databases.
The absence of this foundational data precludes the generation of a detailed and scientifically accurate article according to the provided outline. Such an article would necessitate concrete experimental findings to discuss the molecular geometry, hydrogen bonding networks, crystal packing, and to perform detailed spectroscopic assignments.
General information on the analysis of related thiourea derivatives suggests that these molecules typically exhibit extensive hydrogen bonding, often leading to the formation of dimers, chains, or more complex supramolecular architectures. Spectroscopic techniques like NMR and IR are routinely used to confirm the structure and probe the electronic and vibrational properties of the thiourea moiety and its substituents. However, without specific data for the title compound, any further discussion would be speculative and not meet the required standards of scientific accuracy.
Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the lack of published research and experimental data.
Advanced Structural Elucidation and Supramolecular Chemistry of 2 Oxooxolan 3 Ylidene Amino Thiourea
Advanced Spectroscopic Characterization Techniques
Mass Spectrometry (MS) for Molecular Ion Characterization
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of novel compounds through controlled fragmentation. For {[2-Oxooxolan-3-ylidene]amino}thiourea, mass spectrometric analysis provides definitive confirmation of its molecular mass and offers insights into its structural integrity via characteristic fragmentation patterns. Although detailed experimental mass spectra for this specific compound are not widely published in readily available literature, a theoretical analysis based on the known fragmentation of its constituent functional moieties—the γ-butyrolactone ring and the thiosemicarbazone side chain—can be reliably postulated.
Electron Impact (EI) or Electrospray Ionization (ESI) techniques would be suitable for the analysis of this compound. In a typical mass spectrum, the compound is expected to exhibit a distinct molecular ion peak (M⁺˙) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would further allow for the determination of the exact elemental composition, confirming the molecular formula of C₅H₇N₃O₂S.
The fragmentation of this compound is anticipated to proceed through several predictable pathways, influenced by the stability of the resulting fragment ions and neutral losses. The primary fragmentation is likely to involve the thiosemicarbazone and lactone components of the molecule.
Key predictable fragmentation pathways include:
Cleavage of the N-N Bond: A characteristic fragmentation for thiosemicarbazones involves the cleavage of the bond between the two nitrogen atoms of the hydrazine (B178648) moiety. scirp.orgscirp.org This would lead to the formation of two primary fragment ions.
Loss of Small Molecules from the Thiourea (B124793) Group: Fragmentation may be initiated by the loss of small, stable neutral molecules from the thiourea group. Common losses for related structures include ammonia (B1221849) (NH₃) or thioisocyanate (HNCS). scirp.org
Fragmentation of the Lactone Ring: The γ-butyrolactone ring is expected to undergo characteristic fragmentation patterns. Common pathways for five-membered lactones include the neutral loss of carbon monoxide (CO) and/or water (H₂O). researchgate.netnih.gov The loss of a CO molecule is a well-documented fragmentation pathway for lactones.
Combined Fragmentation: It is also plausible that fragmentation pathways involving both the lactone ring and the thiosemicarbazone side chain will be observed, leading to a complex pattern of fragment ions that can be used to piece together the structure of the parent molecule.
The predicted major fragmentation pathways and the corresponding mass-to-charge ratios (m/z) of the expected ions are summarized in the table below. This predictive analysis serves as a foundational guide for the interpretation of experimental mass spectrometry data for this compound and its derivatives.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound
Electronic Structure, Spectroscopic Properties, and Quantum Chemical Investigations of 2 Oxooxolan 3 Ylidene Amino Thiourea
Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict and analyze the properties of molecules.
Ground State Geometries and Energetics
DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in the {[2-Oxooxolan-3-ylidene]amino}thiourea molecule, known as its ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. Key energetic properties such as the total energy, heat of formation, and Gibbs free energy would also be calculated to assess the molecule's thermodynamic stability.
Frontier Molecular Orbitals (FMOs) Analysis
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity.
Charge Distribution and Electrostatic Potentials
Analysis of the charge distribution within the this compound molecule would reveal the partial charges on each atom, providing insight into its polarity and the nature of its chemical bonds. A Molecular Electrostatic Potential (MEP) map would visually represent the electrostatic potential on the electron density surface. This map helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for predicting how it will interact with other molecules.
Theoretical Vibrational and Electronic Spectra Predictions
Computational methods can predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of a molecule. Theoretical vibrational analysis can help in the assignment of experimentally observed spectral bands to specific molecular vibrations. Similarly, the prediction of electronic spectra can aid in understanding the electronic transitions occurring within the molecule upon absorption of light.
Computational Studies of Reaction Mechanisms and Transition States
Quantum chemical calculations can be used to model the potential energy surface of a chemical reaction involving this compound. This allows for the identification of transition states, which are the highest energy points along the reaction pathway. By calculating the activation energies, researchers can predict the feasibility and kinetics of a reaction. These studies provide detailed insights into the step-by-step mechanism of chemical transformations.
Advanced Quantum Chemical Methods for Intermolecular Interactions
To understand how this compound interacts with other molecules, including solvents or biological targets, advanced quantum chemical methods are necessary. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to characterize and quantify intermolecular forces like hydrogen bonds, van der Waals forces, and π-π stacking. These interactions are fundamental to the molecule's physical properties and its behavior in a condensed phase.
Coordination Chemistry and Metal Complexation of 2 Oxooxolan 3 Ylidene Amino Thiourea
Ligand Properties of {[2-Oxooxolan-3-ylidene]amino}thiourea
This compound, a thiosemicarbazone derivative of α-keto-γ-butyrolactone, exhibits a rich coordination chemistry owing to its structural features. Its ability to act as a versatile chelating agent is a key aspect of its chemical profile.
Identification of Potential Donor Atoms (N, S, O)
The molecular structure of this compound contains multiple potential donor atoms that can coordinate with a central metal ion. These are the sulfur (S) atom of the thiourea (B124793) moiety, the hydrazinic nitrogen (N) atom, and the carbonyl oxygen (O) atom of the γ-butyrolactone ring. nih.gov Thiosemicarbazones are well-established as a significant class of N,S donor ligands. nih.govnoveltyjournals.com The presence of these hard (N, O) and soft (S) donor atoms allows for the formation of stable chelate rings with a variety of metal centers. nih.govnih.gov
Chelation Modes and Ligand Flexibility
The ligand demonstrates considerable flexibility in its coordination behavior, capable of adopting different chelation modes. Commonly, thiosemicarbazones coordinate as bidentate ligands through the sulfur atom and the hydrazinic nitrogen atom, forming a five-membered chelate ring. nih.gov This is known as a κ²-N,S chelation mode. nih.gov
However, for thiosemicarbazones derived from lactones, such as 2-acetyl-γ-butyrolactone thiosemicarbazone, a tridentate coordination mode is also possible. In this mode, the ligand binds to the metal center using the sulfur, hydrazinic nitrogen, and the carbonyl oxygen of the lactone ring. This κ³-N,S,O chelation has been observed in specific metal complexes, such as with Co(II). nih.gov The ability to switch between bidentate and tridentate coordination underscores the ligand's structural adaptability depending on the specific metal ion and reaction conditions. nih.gov
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes involving this ligand typically involves the reaction of the thiosemicarbazone with a corresponding metal salt in an appropriate solvent, often an alcohol. nih.govmdpi.com The resulting complexes can be characterized using a suite of analytical techniques to determine their structure and properties.
Reactivity with Transition Metal Ions (e.g., Co(II), Cu(II), Pt(II), Pd(II), Au(III))
This compound and its analogues react readily with a range of transition metal ions. Stable complexes have been synthesized with divalent metal ions such as Cobalt(II), Copper(II), Nickel(II), and Zinc(II). nih.gov For instance, studies on the closely related 2-acetyl-γ-butyrolactone thiosemicarbazone have demonstrated the formation of complexes with a general composition of ML₂, where L is the deprotonated ligand. nih.gov
The reactivity extends to platinum group metals as well. Palladium(II) and Platinum(II) complexes of various thiosemicarbazones are frequently reported, often yielding square planar geometries. nih.govresearchgate.netvu.nl These complexes are typically synthesized from precursors like K₂PdCl₄, K₂PtCl₄, or [PdCl₂(PPh₃)₂]. nih.govvu.nl Furthermore, Gold(III) has also been shown to form complexes with related thiouracil and thiosemicarbazone ligands, indicating the potential for this compound to coordinate with Au(III) ions. ntu.edu.tw
Spectroscopic Analysis of Metal-Ligand Interactions
Spectroscopic methods are essential for elucidating the coordination of the ligand to the metal ion.
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Key vibrational bands of the free ligand are altered upon complexation. For instance, the ν(C=S) band is expected to shift to a lower frequency, indicating the involvement of the sulfur atom in bonding with the metal. Concurrently, shifts in the ν(N-H) bands and the appearance of new bands at lower frequencies, attributable to ν(M-N) and ν(M-S) vibrations, confirm the N,S chelation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes. In the ¹³C NMR spectrum, the signal corresponding to the thiocarbonyl carbon (C=S) typically shifts upon coordination, reflecting a change in the electron density around this group and confirming the participation of the sulfur atom in complex formation. nih.gov
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the complex and the nature of the metal-ligand bonding. The spectra often display bands corresponding to d-d transitions of the metal ion and charge-transfer transitions between the metal and the ligand. researchgate.net
A summary of typical spectroscopic observations for thiosemicarbazone metal complexes is presented below.
| Spectroscopic Technique | Observation upon Complexation | Inference |
|---|---|---|
| Infrared (IR) | Shift in ν(C=S) and ν(N-H) bands | Coordination via S and N atoms |
| ¹³C NMR | Downfield shift of the C=S signal | Decreased electron density on thiocarbonyl carbon |
| UV-Vis | Appearance of d-d and charge-transfer bands | Confirmation of complex formation and information on geometry |
X-ray Diffraction Studies of Complex Structures
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of these metal complexes. nih.gov Although a crystal structure for a complex of this compound itself is not detailed in the provided sources, studies on analogous compounds provide significant insight.
For example, the crystal structure of a Ni(II) complex with a related thiosemicarbazone ligand revealed a trans-square planar coordination geometry. nih.gov In this structure, two deprotonated ligands coordinate to the nickel ion through their respective sulfur and hydrazinic nitrogen atoms (κ²-N,S). nih.gov Similarly, X-ray diffraction studies on Pd(II) complexes with other thiosemicarbazone ligands have also confirmed distorted square planar geometries where the ligand coordinates through the nitrogen and sulfur atoms to form stable five-membered rings. researchgate.net These studies are crucial for unequivocally establishing the coordination mode of the ligand and the geometry around the metal center. ntu.edu.twmdpi.com
Theoretical Insights into Metal-Ligand Bonding and Stability of this compound Complexes
Theoretical and computational chemistry provides a powerful lens through which to understand the intricate nature of metal-ligand bonding and the stability of coordination complexes involving ligands such as this compound. While specific theoretical studies on the named compound are not extensively available, a wealth of research on structurally related thiourea derivatives allows for the extrapolation of key principles governing their interaction with metal centers. Density Functional Theory (DFT) has emerged as a primary tool for these investigations, offering insights into optimized geometries, electronic structures, and the thermodynamics of complex formation.
A central aspect of the theoretical analysis of thiourea-based ligands is the elucidation of their coordination modes. Thiourea and its derivatives are versatile ligands capable of coordinating to metal ions in several ways, primarily as neutral monodentate ligands through the sulfur atom or as anionic bidentate ligands involving both sulfur and nitrogen atoms. The presence of the [2-oxooxolan-3-ylidene]amino substituent introduces additional potential donor sites, namely the carbonyl oxygen and the imino nitrogen, which could lead to more complex coordination behavior, including chelation.
Computational studies on analogous acylthiourea and other functionalized thiourea complexes have revealed that the stability of different coordination modes is influenced by a combination of electronic and steric factors. For instance, the coordination of the thiourea sulfur to a soft metal ion is generally favored due to the principles of Hard and Soft Acids and Bases (HSAB) theory. DFT calculations can quantify the strength of these bonds by analyzing parameters such as bond lengths, bond orders, and interaction energies.
The electronic properties of the metal-ligand bond can be further dissected using various computational techniques. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides information about the charge transfer characteristics of the complex. Furthermore, Natural Bond Orbital (NBO) analysis can offer a detailed picture of the donor-acceptor interactions between the ligand and the metal ion, quantifying the extent of electron delocalization and the nature of the coordinate covalent bonds.
Table 1: Representative Calculated Bond Parameters for a Generic Metal-Thiourea Complex (Illustrative Data)
| Parameter | Value |
| Metal-Sulfur Bond Length (Å) | 2.35 |
| Metal-Nitrogen Bond Length (Å) | 2.10 |
| C=S Bond Length (Å) | 1.72 |
| S-Metal-N Bond Angle (°) | 85.0 |
| Gibbs Free Energy of Formation (kcal/mol) | -25.5 |
Note: This table presents illustrative data based on typical values found for metal complexes of functionalized thioureas in the literature and is not specific to this compound.
Applications of this compound Metal Complexes in Catalysis Research
While catalytic applications specifically employing metal complexes of this compound are not widely reported, the broader class of thiourea-based metal complexes has demonstrated significant potential in various catalytic transformations. The unique electronic and structural features of thiourea ligands, when coordinated to a metal center, can be harnessed to promote and control chemical reactions. The functional groups on the thiourea backbone play a crucial role in modulating the catalytic activity and selectivity of the resulting complexes.
Metal complexes of functionalized thioureas have been explored as catalysts in a range of organic reactions. For example, zinc(II) complexes of unsymmetrical aryl thiourea ligands have been investigated for the hydroboration of aldehydes and ketones. In such reactions, the thiourea ligand can influence the Lewis acidity of the metal center and help in substrate activation.
Another area where thiourea-based catalysts have shown promise is in asymmetric catalysis. Chiral thiourea ligands, often used as organocatalysts, can also be incorporated into metal complexes to create bifunctional catalysts. These systems can activate both the electrophile and the nucleophile in a reaction, leading to high enantioselectivity. The metal center acts as a Lewis acid, while the thiourea moiety can activate the nucleophile through hydrogen bonding.
The application of thiourea-functionalized metal-organic frameworks (MOFs) and macrocycles in heterogeneous catalysis is also an emerging field. These materials combine the catalytic activity of the metal-thiourea unit with the benefits of a solid support, such as ease of separation and recyclability. Such systems have been employed in Michael addition reactions, where the thiourea groups can act as hydrogen-bond donors to activate the substrate.
Furthermore, pyridinium-based ionic polymers functionalized with thiourea have been utilized as catalysts for the cycloaddition of CO2 to epoxides, leading to the formation of cyclic carbonates. This highlights the potential of thiourea-containing materials in CO2 utilization and green chemistry.
The catalytic performance of these complexes is often evaluated based on metrics such as conversion, yield, and selectivity. The data presented in the following table is a representative example of the catalytic activity that might be observed for a thiourea-based metal complex in a model reaction.
Table 2: Representative Catalytic Performance of a Thiourea-Metal Complex in a Model Reaction (Illustrative Data)
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Aldehyde A | 1.0 | 12 | 95 | 92 |
| 2 | Ketone B | 1.0 | 24 | 88 | 85 |
| 3 | Nitroalkene C | 0.5 | 8 | >99 | 98 |
| 4 | Epoxide D | 0.3 | 6 | 96 | 94 |
Note: This table provides illustrative data based on reported catalytic activities of various functionalized thiourea metal complexes and is not specific to this compound.
Article Generation Infeasible Due to Lack of Specific Research Data
Following a comprehensive search for scientific literature and research data, it has been determined that generating an article on the mechanistic biological activity and structure-activity relationship (SAR) studies of This compound is not possible at this time.
The specific instructions required a detailed analysis focusing solely on this particular chemical compound, structured around a precise outline that included in vitro enzyme inhibition, antimicrobial activity, and molecular docking studies. However, extensive searches did not yield any specific studies or data sets for "this compound" corresponding to the requested sections:
Mechanistic Biological Activity and Structure Activity Relationship Sar Studies of 2 Oxooxolan 3 Ylidene Amino Thiourea and Its Derivatives
In Vitro Antimicrobial Activity and Mechanistic Insights:There is no available research detailing the evaluation of "{[2-Oxooxolan-3-ylidene]amino}thiourea" against specific bacterial or fungal strains.
While a broad range of studies exists for the general class of "thiourea derivatives," these findings are not transferable to the specific, uniquely structured compound . Adhering to the strict requirements of scientific accuracy and focusing exclusively on "this compound," the absence of direct research prevents the creation of the requested article. Any attempt to extrapolate data from other thiourea (B124793) derivatives would be speculative and would not meet the required standards of accuracy and specificity.
Therefore, until research specifically investigating the biological activities of "this compound" is published, the generation of the requested scientific article is not feasible.
Investigation of Cellular Targets and Pathways
The anticancer activity of thiosemicarbazones (TSCs), the class of compounds to which this compound belongs, is attributed to their interaction with multiple cellular targets and the subsequent disruption of critical pathways necessary for cancer cell survival and proliferation. A primary mechanism of action for many TSCs is the chelation of intracellular transition metal ions, particularly iron and copper. nih.govnih.gov Cancer cells have a higher requirement for iron than normal cells, making them more vulnerable to agents that disrupt iron homeostasis. By binding to intracellular iron, TSCs can inhibit key iron-dependent enzymes.
One of the most significant targets is ribonucleotide reductase (RNR), the rate-limiting enzyme in the synthesis of deoxyribonucleotides, which are essential for DNA replication and repair. nih.gov The active form of RNR contains a tyrosyl free radical that is stabilized by a di-iron center; TSC-iron complexes can effectively quench this radical, thereby inhibiting DNA synthesis and halting cell proliferation. nih.gov Triapine® (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a well-studied TSC, is a potent RNR inhibitor and has been evaluated in numerous clinical trials. nih.gov
Furthermore, the metal complexes formed by TSCs are often redox-active, capable of generating reactive oxygen species (ROS) through Fenton-type reactions. nih.govnih.gov This leads to oxidative stress, causing damage to cellular components including lipids, proteins, and DNA, which can trigger apoptotic cell death. nih.gov
Other identified protein targets for TSCs include topoisomerase II, an enzyme that alters DNA topology and is crucial for managing DNA tangles during replication and transcription. mdpi.comresearchgate.net Inhibition of this enzyme leads to DNA damage and the induction of apoptosis.
The γ-butyrolactone moiety present in this compound may also contribute to the compound's activity profile. Molecules containing this structural feature are known to exhibit a range of biological activities, including the inhibition of cyclin-dependent kinases (CDKs). researchgate.net For instance, Butyrolactone-I is a known inhibitor of CDK2. mdpi.com CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Therefore, it is plausible that this compound and its derivatives could function as dual-action agents, targeting both metal-dependent pathways via the thiosemicarbazone moiety and cell cycle regulation through the γ-butyrolactone ring.
In Vitro Anticancer Activity and Cellular Mechanisms
Thiosemicarbazones derived from various aldehydes and ketones have demonstrated potent growth-inhibitory activity against a broad spectrum of human cancer cell lines. The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the proliferation of cancer cells by 50%. Studies on diverse TSCs show IC50 values ranging from the low micromolar to the nanomolar scale, often exhibiting greater potency than standard chemotherapeutic agents like cisplatin. mdpi.com
For example, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs were highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values of ≤ 10 µM. mdpi.com Similarly, novel TSCs designed from retro-fragments showed potent activity, with some compounds exhibiting IC50 values in the sub-micromolar range against cell lines such as HCT116 colon cancer, Raji Burkitt's lymphoma, and HeLa cervical carcinoma. nih.govplos.org The activity of these compounds is often selective for cancer cells over normal, non-transformed cells. plos.org
The table below summarizes the in vitro growth-inhibitory activities of representative thiosemicarbazone derivatives in various cancer cell lines, illustrating the potent cytotoxicity of this class of compounds.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Optically Active Thiourea Derivative (IVe) | EAC | Mouse Ehrlich Ascites Carcinoma | 10-24 | nih.gov |
| Optically Active Thiourea Derivative (IVf) | MCF-7 | Human Breast Cancer | 15-30 | nih.gov |
| Optically Active Thiourea Derivative (IVh) | HeLa | Human Cervical Cancer | 33-48 | nih.gov |
| 3-Methoxybenzaldehyde TSC (3-MBTSc) | MCF-7 | Human Breast Cancer | ~6.7 (2.82 µg/mL) | mdpi.com |
| 3-Methoxybenzaldehyde TSC (3-MBTSc) | B16-F0 | Mouse Melanoma | ~6.9 (2.90 µg/mL) | mdpi.com |
| 4-Nitrobenzaldehyde TSC (4-NBTSc) | EAC | Mouse Ehrlich Ascites Carcinoma | ~9.0 (3.83 µg/mL) | mdpi.com |
| 3,4-dichlorophenyl-substituted Thiourea (2) | SW620 | Human Colon Cancer | 1.5 | mdpi.com |
| 4-CF3-phenyl-substituted Thiourea (8) | K-562 | Human Leukemia | 1.9 | mdpi.com |
Note: IC50 values from reference mdpi.com were converted from µg/mL to µM for approximation using the respective molecular weights.
A primary mechanism through which thiosemicarbazones exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov This process is crucial for eliminating damaged or cancerous cells. Studies have shown that TSCs can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways in a p53-independent manner. nih.gov The generation of ROS by redox-active metal-TSC complexes is a key initiating event, leading to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of the caspase cascade. nih.gov
Furthermore, TSCs are known to modulate the cell cycle, often causing arrest at specific checkpoints. researchgate.net Several studies report that TSC derivatives induce cell cycle arrest in the G2/M phase. researchgate.netresearchgate.net This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to apoptotic cell death. The γ-butyrolactone moiety may also contribute to this effect, as α-methylene-γ-butyrolactones have been shown independently to induce G2/M arrest and apoptosis in human leukemia cells, an effect also linked to ROS production and caspase activation. nih.gov
Flow cytometry analysis of cancer cells treated with effective thioureas reveals a significant increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA. researchgate.net For example, a 3,4-dichlorophenyl-substituted thiourea derivative induced late apoptosis in 95–99% of colon cancer cells. mdpi.com Mechanistic studies show that this process is associated with the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of effector caspases like caspase-3 and caspase-7, which are hallmarks of apoptosis. nih.govresearchgate.net
The biological activity of this compound and its derivatives is rooted in their interactions with key biomolecules. As a class, thiosemicarbazones interact with both proteins and nucleic acids.
Interaction with Proteins: The primary protein interactions are related to their metal-chelating properties, leading to the inhibition of metalloenzymes like ribonucleotide reductase, as previously discussed. Beyond this, TSCs can bind non-covalently to serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA). mdpi.comresearchgate.net This interaction is significant as it affects the pharmacokinetics and biodistribution of the compounds. Fluorescence quenching studies have demonstrated that TSCs can bind to albumin with moderate to strong affinity, primarily through a static quenching mechanism involving the formation of a ground-state complex. researchgate.net
Interaction with DNA: While some anticancer agents act by directly intercalating between DNA base pairs, the interaction of many thiosemicarbazones with DNA is typically non-intercalative. mdpi.com Studies using UV-visible spectroscopy, fluorescence spectroscopy, and viscosity measurements suggest that these compounds bind to DNA through external modes, such as electrostatic interactions or groove binding. mdpi.comresearchgate.net However, when the thiosemicarbazone moiety is conjugated to a known DNA intercalating agent, such as an acridine (B1665455) ring, the resulting hybrid molecules can exhibit high-affinity DNA binding. nih.gov Calculated DNA binding constants (Kb) for such acridine-thiosemicarbazone derivatives range from 1.74 × 104 to 1.0 × 106 M−1, indicating a strong interaction. nih.gov Furthermore, the ROS generated by metal-TSC complexes can induce DNA damage, including strand breaks, which contributes to their cytotoxicity. nih.gov Some thiourea derivatives have been shown to cause dose-dependent DNA damage as observed in alkaline comet assays. nih.gov
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of thiosemicarbazone derivatives is highly dependent on their chemical structure. SAR studies aim to identify the key molecular features that govern their anticancer activity, providing a rational basis for the design of more potent and selective agents.
SAR analyses of large libraries of thiosemicarbazones have elucidated several critical structural determinants for potent anticancer activity.
Substitution at the Terminal N4-Amine: One of the most critical factors is the substitution pattern on the terminal nitrogen (N4) of the thiosemicarbazide (B42300) backbone. Early studies revealed that di-substitution at the N4 position is crucial for effective anticancer activity. nih.gov Incorporating the N4 nitrogen into a heterocyclic ring system, such as piperazine (B1678402) or morpholine, often results in compounds with potent and selective antiproliferative effects. nih.gov In contrast, this compound possesses an unsubstituted terminal -NH2 group, which generally leads to lower activity compared to its N4-disubstituted counterparts.
The Aldehyde/Ketone Moiety: The carbonyl precursor from which the thiosemicarbazone is derived significantly influences its biological profile. The lipophilicity, steric bulk, and electronic properties of the R1 and R2 groups attached to the imine carbon (C=N) modulate the compound's ability to cross cell membranes and interact with its targets. Studies have shown that heterocyclic thiosemicarbazones, derived from precursors like di-2-pyridyl ketone, often exhibit enhanced activity compared to those derived from simple aromatic aldehydes. researchgate.net The presence of the γ-butyrolactone ring in this compound provides a unique, polar, and heterocyclic scaffold that may confer a distinct target interaction profile, potentially involving CDK inhibition. researchgate.net
The Chelating Pharmacophore: The potent activity of many TSCs is linked to their ability to form stable, redox-active complexes with metal ions. The tridentate N,N,S donor atom set, involving the pyridine-like nitrogen, the imine nitrogen, and the thione sulfur, is considered crucial for this activity. nih.gov This configuration allows for the formation of stable five- and six-membered chelate rings with metal ions, facilitating the generation of cytotoxic ROS.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net For this compound and its potential derivatives, a QSAR model would be invaluable for predicting their biological efficacy, thereby prioritizing the synthesis of the most promising candidates.
The development of a robust QSAR model involves calculating various molecular descriptors that characterize the physicochemical properties of the molecules. These descriptors are then used as independent variables in a mathematical equation to predict the dependent variable, which is the biological activity (e.g., anticonvulsant activity expressed as pIC₅₀ or pEC₅₀).
For a series of derivatives based on the this compound scaffold, the following types of descriptors would be crucial:
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The thiourea moiety (N-C(=S)-N) and the oxolanone ring's carbonyl group (C=O) are rich in electron-donating and -withdrawing features, making electronic descriptors critical for modeling interactions with biological targets. nih.gov
Hydrophobic Descriptors: The partition coefficient (logP) is a key descriptor that measures a compound's lipophilicity. This property is vital for a drug's ability to cross cellular membranes and reach its target site. Modifications to the core structure would alter the logP value, significantly impacting bioavailability and activity. researchgate.net
Steric Descriptors: These descriptors, such as molecular weight, molecular volume, and surface area, describe the size and shape of the molecule. The bulk and conformation of the oxolanone ring and any added substituents would influence how the molecule fits into the binding pocket of a receptor or enzyme. nih.gov
Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe aspects like molecular connectivity and branching.
A typical QSAR study would involve synthesizing a library of this compound derivatives with systematic variations (e.g., adding different substituents at various positions on the oxolanone ring or the terminal nitrogen of the thiourea). The biological activity of these compounds would be experimentally determined. Subsequently, a multiple linear regression (MLR) or partial least squares (PLS) analysis would be performed to generate an equation linking the descriptors to the activity.
For instance, a hypothetical QSAR equation might look like:
pIC₅₀ = β₀ + β₁(logP) - β₂(LUMO) + β₃(Molecular Volume)
Where β values are the coefficients determined by the regression analysis. A positive coefficient indicates a positive correlation with activity, while a negative coefficient suggests a negative correlation. Such a model would suggest that activity is enhanced by increasing hydrophobicity and molecular volume, but decreased by a lower LUMO energy. The statistical quality of the model is assessed by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov
Table 1: Hypothetical QSAR Data for a Series of this compound Derivatives
This table illustrates the kind of data used in a QSAR study. A set of hypothetical derivatives (where 'R' represents a modification on the core structure) is shown with their calculated molecular descriptors and corresponding experimental biological activity.
| Compound ID | R-Group | pIC₅₀ (Experimental) | LogP (Hydrophobicity) | Molecular Weight (Steric) | Dipole Moment (Electronic) |
| 1 | -H | 5.2 | 1.1 | 187.2 | 4.5 |
| 2 | -CH₃ | 5.5 | 1.5 | 201.2 | 4.7 |
| 3 | -Cl | 5.9 | 1.8 | 221.7 | 5.1 |
| 4 | -OCH₃ | 5.7 | 1.3 | 217.2 | 5.3 |
| 5 | -NO₂ | 6.1 | 1.0 | 232.2 | 6.8 |
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is another crucial computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for this compound would serve as a 3D template to guide the design of new, structurally diverse compounds with potentially enhanced activity.
Based on well-established pharmacophore models for other anticonvulsant agents, particularly those containing urea (B33335) or thiourea motifs, a putative pharmacophore for this compound can be proposed. researchgate.net The key structural elements of the molecule contribute to the following pharmacophoric features:
Hydrogen Bond Donors (HBD): The two N-H groups of the thiourea moiety are potent hydrogen bond donors, capable of forming crucial interactions with amino acid residues in a target protein.
Hydrogen Bond Acceptors (HBA): The thiocarbonyl group's sulfur atom (C=S) is a strong hydrogen bond acceptor. Additionally, the carbonyl oxygen (C=O) and the ether oxygen within the 2-oxooxolan ring provide further HBA sites.
Hydrophobic/Steric Feature: The five-membered oxolanone ring provides a distinct shape and volume that can engage in van der Waals or hydrophobic interactions within a binding pocket.
The spatial arrangement of these features is critical. Anticonvulsant pharmacophore models often include one or two hydrophobic regions, a hydrogen-bonding domain, and an electron-donor site. nih.gov In this compound, the oxolanone ring can fulfill the role of a hydrophobic feature, while the thiourea group provides the essential hydrogen-bonding and electron-donating capabilities.
Table 2: Key Pharmacophoric Features of this compound
This table outlines the essential chemical features of the molecule that would be included in a 3D pharmacophore model.
| Pharmacophoric Feature | Structural Origin | Potential Interaction |
| Hydrogen Bond Donor 1 | Terminal -NH₂ of thiourea | Interaction with acceptor residues (e.g., Asp, Glu, backbone C=O) |
| Hydrogen Bond Donor 2 | Internal -NH- of thiourea | Interaction with acceptor residues |
| Hydrogen Bond Acceptor 1 | Sulfur atom (C=S ) | Interaction with donor residues (e.g., Arg, Lys, backbone N-H) |
| Hydrogen Bond Acceptor 2 | Carbonyl Oxygen (C=O ) | Interaction with donor residues |
| Hydrogen Bond Acceptor 3 | Ether Oxygen (-O -) | Interaction with donor residues |
| Hydrophobic Feature | Oxolanone ring | van der Waals or hydrophobic interactions |
Ligand Design Principles:
Based on this proposed pharmacophore, several principles for designing new ligands can be established:
Preservation of the Thiourea Core: The N-C(=S)-N-H moiety is likely essential for binding and should be conserved in new analogs.
Modification of the Hydrophobic Group: The oxolanone ring can be modified to optimize steric and hydrophobic interactions. For example, adding small alkyl or halogen substituents to the ring could enhance binding affinity by occupying small hydrophobic pockets in the target protein. Replacing the ring with other heterocyclic or aromatic systems could also be explored to find a better fit.
Introduction of Additional Features: New functional groups could be added to the terminal amino group of the thiourea. For instance, attaching an aromatic ring could introduce an additional hydrophobic feature, a common characteristic in many successful anticonvulsant drugs. researchgate.net
Conformational Rigidity: The imine linker (C=N) between the ring and the thiourea group introduces a degree of rigidity. Modifying this linker could alter the relative orientation of the pharmacophoric features, which could be systematically explored to achieve an optimal binding conformation.
By using the QSAR and pharmacophore models as guides, medicinal chemists can focus their synthetic efforts on compounds that have the highest probability of being active, accelerating the discovery of novel therapeutic agents.
Advanced Analytical Methodologies in Research on Thiourea Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone in the analysis of thiourea (B124793) derivatives, providing the necessary resolution to separate individual components from complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of thiourea derivatives due to their versatility in handling a wide range of polar compounds. chromforum.orgnih.gov For a compound like {[2-Oxooxolan-3-ylidene]amino}thiourea, which is expected to be polar, reversed-phase HPLC is the method of choice. chromforum.org
A typical HPLC setup for the analysis of thiourea derivatives involves a C18-bonded silica (B1680970) column. tandfonline.comnih.gov The mobile phase is often a mixture of an aqueous buffer, such as a phosphate (B84403) buffer, and an organic modifier like acetonitrile (B52724) or methanol. tandfonline.comresearchgate.net The retention of thiourea and its derivatives generally decreases as the concentration of the organic component in the mobile phase increases. tandfonline.com The pH of the mobile phase is another critical parameter that can be optimized to achieve the desired separation, although for some thioureas, pH has been found to have a minimal effect on retention. tandfonline.com
Detection is commonly performed using a UV-Vis detector, with the wavelength set to the absorbance maximum of the thiourea derivative, often in the range of 230-275 nm. nih.govnih.govresearchgate.net For instance, a detection wavelength of 240 nm has been found to be optimal for several thiourea compounds. tandfonline.com In a method developed for the simultaneous determination of thiourea and dulcin, a C18 column was used with a mobile phase of acetonitrile and a 0.02 mol/L aqueous solution of dipotassium (B57713) hydrogen phosphate, with detection at 240-245 nm. google.com
The following interactive table summarizes typical HPLC conditions for the analysis of thiourea derivatives, which would be a starting point for method development for this compound.
Interactive Data Table: Typical HPLC Parameters for Thiourea Derivative Analysis| Parameter | Typical Value/Condition | Rationale |
|---|---|---|
| Stationary Phase | C18-bonded silica (e.g., Inertsil ODS-3, 5 µm, 250 x 4.6 mm) nih.gov | Provides good retention and separation for moderately polar to nonpolar compounds. |
| Mobile Phase | Acetonitrile/Phosphate Buffer (e.g., 20:80 v/v) nih.govtandfonline.com | Allows for the elution of polar thiourea derivatives with good peak shape. |
| Flow Rate | 0.5 - 1.0 mL/min nih.govtandfonline.com | Ensures efficient separation within a reasonable analysis time. |
| Detection Wavelength | 240 - 275 nm nih.govtandfonline.com | Corresponds to the UV absorbance maxima for many thiourea compounds. |
| Column Temperature | Room Temperature to 60 °C researchgate.net | Can be adjusted to optimize separation efficiency and analysis time. |
| Injection Volume | 10 - 100 µL nih.govnih.gov | Dependent on the concentration of the analyte and the sensitivity of the detector. |
UHPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. These advantages are particularly beneficial for the analysis of complex samples containing multiple thiourea derivatives or their metabolites.
Gas Chromatography (GC) is generally less suitable for the direct analysis of many thiourea derivatives due to their low volatility and thermal instability. However, with appropriate derivatization, GC can be a powerful tool. For instance, a method for the determination of ethylene (B1197577) thiourea residues involves derivatization with 1-bromobutane (B133212), followed by GC analysis using a flame photometric detector. oup.com Similarly, thiourea in citrus peels has been determined by GC after derivatization to its benzoyl derivative. oup.com
For a compound such as this compound, a derivatization step to increase its volatility and thermal stability would be essential for successful GC analysis. This could involve reacting the amino or thiol groups to form less polar and more volatile derivatives.
Mass Spectrometry (MS) Techniques for Metabolite Identification and Quantification
Mass Spectrometry (MS) is an indispensable tool in the study of thiourea derivatives, particularly for the identification and quantification of their metabolites. ijpras.comnih.gov When coupled with a chromatographic separation technique like HPLC or UHPLC (LC-MS), it provides a highly sensitive and selective analytical platform. nih.gov High-resolution mass spectrometry (HRMS) systems, such as Time-of-Flight (TOF), Quadrupole-Time-of-Flight (Q-TOF), and Orbitrap, are particularly powerful for metabolite identification as they provide accurate mass measurements, which aid in the determination of elemental compositions. ijpras.com
The process of metabolite identification for a novel thiourea derivative like this compound would typically involve comparing the mass spectra of the parent compound with those of its potential metabolites. Common metabolic transformations for thiourea derivatives include oxidation, N-dealkylation, and conjugation reactions. Tandem mass spectrometry (MS/MS) is crucial in this process, as it allows for the fragmentation of the parent and metabolite ions, providing structural information that can be used to elucidate the site of metabolic modification. nih.govnih.gov For example, the fragmentation pattern of a thiourea derivative can reveal characteristic losses that help in identifying the core structure and the modifications it has undergone. tsijournals.com
The use of stable isotope labeling, where a derivative of the compound is synthesized with isotopes such as ¹³C or ¹⁵N, can greatly facilitate the identification of metabolites by creating characteristic isotopic patterns in the mass spectra. nih.gov
Sample Preparation and Derivatization Protocols for Analysis
Effective sample preparation is critical to ensure accurate and reliable analysis of thiourea derivatives, as it serves to remove interfering matrix components and concentrate the analyte of interest. researchgate.net The choice of sample preparation technique depends on the nature of the sample matrix (e.g., biological fluids, environmental samples, food products).
For aqueous samples, solid-phase extraction (SPE) is a commonly employed technique. researchgate.net For instance, urine samples containing ethylene thiourea have been successfully extracted using Extrelut®, a diatomaceous earth-based sorbent. researchgate.net The selection of the appropriate SPE sorbent is crucial for achieving high recovery of the target analyte.
Derivatization can be performed either before (pre-column) or after (post-column) chromatographic separation to enhance the detectability or chromatographic behavior of thiourea derivatives. sdiarticle4.com Post-column derivatization has been used in HPLC for the catalytic detection of thiourea and its N-derivatives, where the effluent from the column is mixed with reagents to produce a colored or fluorescent product that can be detected with high sensitivity. tandfonline.com
Pre-column derivatization is often employed in GC to make the analytes more volatile. oup.comoup.com For LC-MS/MS analysis, derivatization can be used to improve ionization efficiency. For example, a method for the analysis of ethylene thiourea in human urine involved an extractive derivatization step using pentafluorobenzyl bromide (PFBBr) to enhance sensitivity in positive ion mode. researchgate.net Compounds with thiourea moieties have also been synthesized to act as derivatization reagents for carboxylic acids, enhancing their detection by electrospray ionization tandem mass spectrometry. nih.gov
The following interactive table outlines common sample preparation and derivatization protocols that could be adapted for the analysis of this compound.
Interactive Data Table: Sample Preparation and Derivatization Protocols for Thiourea Derivatives| Technique | Protocol | Application |
|---|---|---|
| Solid-Phase Extraction (SPE) | Extraction of urine samples using diatomaceous earth columns. researchgate.net | Isolation and concentration of polar thiourea metabolites from biological fluids. |
| Liquid-Liquid Extraction (LLE) | Extraction of ethylene thiourea from biological fluids with dichloromethane. researchgate.net | Separation of thiourea derivatives from aqueous matrices based on their partitioning behavior. |
| Pre-column Derivatization (GC) | Reaction with 1-bromobutane or benzoyl chloride. oup.comoup.com | Increases volatility and thermal stability for GC analysis. |
| Pre-column Derivatization (LC-MS) | Reaction with pentafluorobenzyl bromide (PFBBr). researchgate.net | Enhances ionization efficiency and sensitivity in mass spectrometry. |
| Post-column Derivatization (HPLC) | Catalytic reaction with bromopyrogallol red and hydrogen peroxide. tandfonline.com | Increases sensitivity and selectivity of detection for thiourea compounds. |
Future Research Directions and Academic Significance of 2 Oxooxolan 3 Ylidene Amino Thiourea
Integration with Advanced Materials Science Research
The inherent properties of the thiourea (B124793) group suggest that {[2-Oxooxolan-3-ylidene]amino}thiourea could be a valuable component in the development of advanced materials. Thiourea derivatives have demonstrated utility as corrosion inhibitors for various metals and alloys. The presence of sulfur and nitrogen atoms in the thiourea moiety allows for strong adsorption onto metal surfaces, forming a protective layer that mitigates corrosion. Future research could investigate the efficacy of this compound as a corrosion inhibitor, particularly for steel in acidic environments.
Furthermore, the thiourea scaffold is known for its ability to complex with heavy metal ions. This suggests a potential application for this compound in the development of sensors for environmental monitoring. Research could focus on its selectivity and sensitivity as a chemosensor for toxic metal ions like mercury, lead, and cadmium. The compound could be integrated into polymeric matrices or onto nanomaterials to create robust and reusable sensing platforms.
Exploration in Supramolecular Chemistry and Host-Guest Interactions
The structure of this compound, featuring both hydrogen bond donors (N-H groups) and acceptors (C=S and C=O groups), makes it an excellent candidate for studies in supramolecular chemistry. researchgate.net These functional groups can participate in the formation of well-ordered, non-covalent assemblies. researchgate.net Investigations into the self-assembly properties of this molecule could reveal novel supramolecular architectures, such as one-dimensional chains, two-dimensional networks, or more complex three-dimensional structures.
The field of host-guest chemistry could also benefit from the unique geometry and electronic properties of this compound. researchgate.net It could be explored as a host molecule for the recognition and binding of various guest species, including anions, cations, or neutral molecules. researchgate.net The γ-butyrolactone ring might provide a pre-organized binding pocket, while the thiourea moiety can engage in specific hydrogen bonding interactions. researchgate.net Such studies are fundamental to the design of new systems for molecular recognition, separation, and transport. acs.orgnih.gov
Development of Novel Chemical Probes and Tools
The combined structural features of the γ-butyrolactone and thiourea moieties in this compound open avenues for its development as a specialized chemical probe. Thiourea derivatives have been successfully employed as fluorescent sensors for the detection of various analytes. nih.gov Future work could involve the synthesis of fluorescently tagged versions of this compound to probe biological processes or to detect specific ions or molecules in cellular environments.
Moreover, the γ-butyrolactone scaffold is a common motif in natural products that act as signaling molecules in bacteria. nih.govnih.gov This raises the possibility of using this compound as a chemical tool to study and potentially interfere with bacterial communication systems, such as quorum sensing. Research in this area could lead to new strategies for combating bacterial infections by disrupting their signaling pathways rather than killing the bacteria directly, which could help to mitigate the development of antibiotic resistance.
Theoretical Predictions for Untested Biological Activities
Given the broad spectrum of biological activities associated with both thiourea and γ-butyrolactone derivatives, computational and theoretical studies are a logical first step to predict the potential therapeutic applications of this compound. researchgate.net Thioureas are known to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties. researchgate.net Similarly, γ-butyrolactones are present in numerous FDA-approved drugs and natural products with diverse biological activities. researchgate.net
Table 1: Potential Biological Activities for Future Investigation
| Biological Target | Rationale |
|---|---|
| Antimicrobial | Both thiourea and γ-butyrolactone scaffolds are known to possess antibacterial and antifungal properties. researchgate.net |
| Anticancer | Thiourea derivatives have shown promise as anticancer agents, and the γ-butyrolactone ring is a feature of some anticancer drugs. researchgate.net |
| Enzyme Inhibition | The thiourea moiety can interact with the active sites of various enzymes, suggesting potential as an enzyme inhibitor. nih.gov |
| Neurological Disorders | Certain γ-butyrolactone derivatives have shown neuroprotective effects, indicating a potential role in treating neurodegenerative diseases. |
Molecular docking studies could be employed to screen this compound against a panel of known drug targets. Quantitative structure-activity relationship (QSAR) models could also be developed to predict its biological activity based on its physicochemical properties. These theoretical predictions can guide future experimental studies and prioritize the most promising therapeutic avenues for investigation.
Design of Next-Generation Thiourea-Based Scaffolds for Mechanistic Studies
The unique combination of a reactive γ-butyrolactone ring and a versatile thiourea moiety in this compound makes it an excellent starting point for the design of next-generation chemical scaffolds for mechanistic studies. The γ-butyrolactone ring can be opened under certain conditions, providing a handle for covalent modification and the attachment of reporter groups or other functional moieties.
By systematically modifying the structure of this compound, researchers can create a library of related compounds to probe the mechanisms of action of thiourea-based drugs. For example, altering the substituents on the thiourea nitrogen atoms or modifying the lactone ring could provide insights into the structure-activity relationships that govern its biological effects. These studies would be invaluable for understanding how thiourea derivatives interact with their biological targets and for the rational design of more potent and selective therapeutic agents. The exploration of structurally diverse thiosemicarbazones and thiazolyl thioureas has already proven effective in identifying potent enzyme inhibitors. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| γ-Butyrolactone |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for {[2-Oxooxolan-3-ylidene]amino}thiourea, and how can its purity be verified?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions between thiourea derivatives and 2-oxooxolan-3-ylidene precursors. For purity verification, use FTIR to confirm functional groups (e.g., C=S stretch at ~1250–1350 cm⁻¹) and ¹H/¹³C NMR to validate structural integrity (e.g., thiourea NH signals at δ 9–11 ppm). Elemental analysis (CHNS-O) ensures stoichiometric consistency .
Q. Which spectroscopic techniques are critical for characterizing thiourea derivatives like this compound?
- Methodological Answer :
- FTIR : Identifies thiourea C=S and N-H stretches.
- NMR : Resolves substituent effects on NH protons and carbon environments.
- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns.
- Single-crystal X-ray diffraction : Provides unambiguous structural confirmation (e.g., using SHELXL for refinement) .
Q. How can researchers screen the biological activity of this compound derivatives?
- Methodological Answer : Use in vitro assays such as:
- Enzyme inhibition : Measure IC₅₀ values against targets like HIV-1 protease (e.g., via fluorometric assays at 100 µM concentrations) .
- Antimicrobial testing : Employ microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus ATCC 25923) .
- Cytotoxicity : Assess viability using MTT assays on mammalian cell lines (e.g., HeLa cells) .
Advanced Research Questions
Q. How can computational tools enhance the design of this compound derivatives for targeted bioactivity?
- Methodological Answer :
- Molecular docking (Autodock 4.2/Vina) : Predict binding affinities to enzymes (e.g., HIV-1 protease) by simulating ligand-receptor interactions.
- DFT calculations : Optimize geometries and compute electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
- QSAR models : Relate substituent effects (e.g., electron-withdrawing groups on 2-oxooxolan) to activity trends .
Q. What experimental strategies resolve contradictions in reported bioactivity data for thiourea derivatives?
- Methodological Answer :
- Dose-response validation : Re-test conflicting compounds across multiple concentrations (e.g., 10–1000 µM) to identify non-linear effects.
- Structural analogs : Synthesize derivatives with incremental modifications (e.g., halogen substitution) to isolate activity drivers.
- Orthogonal assays : Confirm results using complementary techniques (e.g., SPR for binding kinetics vs. enzymatic assays) .
Q. How do reaction conditions (pH, solvent, temperature) influence the synthesis of this compound?
- Methodological Answer :
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiourea.
- pH control : Maintain mildly acidic conditions (pH 5–6) to stabilize intermediates.
- Temperature optimization : Conduct reactions at 60–80°C to balance yield and decomposition risks .
Q. What advanced crystallographic methods are recommended for analyzing thiourea derivative structures?
- Methodological Answer :
- High-resolution X-ray diffraction : Use synchrotron sources for small or weakly diffracting crystals.
- SHELX suite : Refine structures with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces).
- ORTEP-3 : Visualize thermal ellipsoids and validate geometric parameters (e.g., bond angles/distortions) .
Q. How can thermal decomposition kinetics of this compound be modeled?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
